molecular formula C12H18BrNO3 B572179 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine CAS No. 1315545-07-3

5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine

Cat. No.: B572179
CAS No.: 1315545-07-3
M. Wt: 304.184
InChI Key: BICDTVIMMNIFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of ethoxybutoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(2-ethoxybutoxy)-3-methoxypyridine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxybutoxy and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-methoxyethoxy)pyrimidine
  • 5-Bromo-2-(2-methoxyethoxy)benzoic acid
  • 5-Bromo-2-(2-ethoxyethoxy)aniline

Uniqueness

5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-(2-ethoxybutoxy)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3/c1-4-10(16-5-2)8-17-12-11(15-3)6-9(13)7-14-12/h6-7,10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICDTVIMMNIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=C(C=C(C=N1)Br)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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